molecular formula C9H20BrN3O3 B6314857 (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide CAS No. 410538-35-1

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide

Cat. No.: B6314857
CAS No.: 410538-35-1
M. Wt: 298.18 g/mol
InChI Key: CPWAQWTXYMLNEB-LEUCUCNGSA-N
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Description

H-Lys-Ala-OH hydrobromide is a synthetic peptide consisting of lysine (Lys), alanine (Ala), and hydroxyl (OH) groups . It is used for water solubility enhancement. The molecular weight of this compound is 298.18 .


Synthesis Analysis

The potentially immunoactive lysine-containing tetrapeptide H-Lys-Ala-Val-Gly-OH was synthesized . The value of using a method based on mixed anhydrides and activated esters to obtain the tetrapeptide at high yield was demonstrated . The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .


Molecular Structure Analysis

The IUPAC name of H-Lys-Ala-OH hydrobromide is (2S)-2- { [ (2S)-2,6-diaminohexanoyl]amino}propanoic acid hydrobromide . The InChI code is 1S/C9H19N3O3.BrH/c1-6(9(14)15)12-8(13)7(11)4-2-3-5-10;/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15);1H/t6-,7-;/m0./s1 .


Chemical Reactions Analysis

The synthesis of peptides containing polyfunctional amino acids is a complex practical task . Studies improving existing methods are often based on the use of the tactic of minimum protection, along with an activated esters method for amino acid condensation .


Physical and Chemical Properties Analysis

H-Lys-Ala-OH hydrobromide is a white powder . It should be stored at 2-8 C .

Safety and Hazards

Studies of acute and chronic toxicity demonstrated the absence of toxic activity in the lysine-containing tetrapeptide studied here on s.c. administration to experimental animals . The tetrapeptide corresponded to toxicity class 5, i.e., it was essentially nontoxic .

Future Directions

The wide use of peptide bioregulators in medicine as hepatoprotectors and prophylactic agents gives them potential for further study with the aim of developing original drugs . The synthesis of peptides containing polyfunctional amino acids is a complex practical task . The list of methods used for peptide synthesis started during the last century continues to grow .

Biochemical Analysis

Biochemical Properties

H-Lys-Ala-OH plays a role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have immunostimulatory activity, indicating that it may interact with immune system proteins

Cellular Effects

The effects of H-Lys-Ala-OH on cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of H-Lys-Ala-OH involves its interactions at the molecular level. It may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of H-Lys-Ala-OH can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of H-Lys-Ala-OH can vary with different dosages in animal models. Studies have shown that it has immunostimulatory activity and is essentially non-toxic in the range of doses tested

Metabolic Pathways

H-Lys-Ala-OH is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that H-Lys-Ala-OH is involved in are still being explored.

Transport and Distribution

H-Lys-Ala-OH is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3.BrH/c1-6(9(14)15)12-8(13)7(11)4-2-3-5-10;/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15);1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWAQWTXYMLNEB-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCCCN)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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